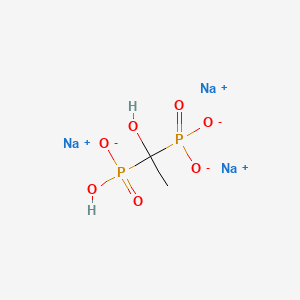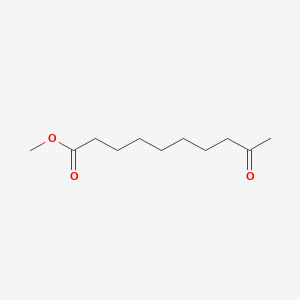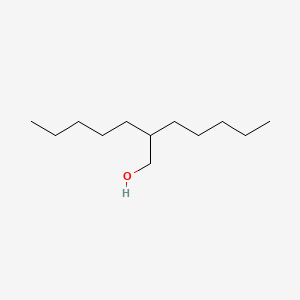
2-Pentyl-1-heptanol
Vue d'ensemble
Description
2-Pentyl-1-heptanol , also known as 2-heptanol , is an organic compound classified as a secondary alcohol. Its molecular formula is C₇H₁₆O , and it belongs to the family of alcohols. Specifically, it is an isomer of heptanol, with the hydroxyl group (-OH) attached to the second carbon atom of a straight seven-carbon chain .
Molecular Structure Analysis
The molecular structure of 2-heptanol consists of a seven-carbon straight chain with a hydroxyl group (-OH) attached to the second carbon atom. It is chiral, meaning that both ®- and (S)-isomers exist . The structural formula is:
Applications De Recherche Scientifique
1. Gelation of Organic Solvents
2-Pentyl-1-heptanol shows promising applications in gelation. A study found that substances with similar molecular structures are versatile organogelators. Subtle changes in molecular spacers significantly affect the gelation behaviors and micro-structures of gel networks. This property can be exploited in selective gelation of organic solvents, potentially benefiting applications like solvent separation and purification processes (Peng et al., 2008).
2. Nanoparticle Deposition
2-Pentyl-1-heptanol can be used in the electrophoretic deposition of nanoparticles. Research using highly viscous alcoholic media, including heptanol, demonstrated its effectiveness in the deposition process of ceramic nanoparticles. This has implications for the creation of uniform layers in various technological applications, such as coatings and electronic devices (Sadeghi et al., 2013).
3. Enzymatic Resolution of Alcohols
The compound finds use in the enzymatic resolution of racemic secondary alcohols. A study highlighted the effectiveness of lipase B from Candida antarctica in this process, yielding high-purity S-(+)-alcohols. This application is crucial in producing chiral intermediates for pharmaceuticals and other industries (Patel et al., 2000).
4. Study of Internal Rotations
2-Pentyl-1-heptanol assists in studying internal rotations and molecular structures. Research on heptan-2-one, which shares similarities with 2-Pentyl-1-heptanol, facilitated understanding of the internal rotations in molecules, valuable in the field of molecular spectroscopy and understanding molecular dynamics (Andresen et al., 2020).
5. Physical Properties of Mixtures
Studies on the physical properties of mixtures involving compounds like 2-Pentyl-1-heptanol contribute to understanding the behavior of liquid mixtures. This research is significant in the fields of chemical engineering and materials science, particularly in formulating mixtures with specific properties for industrial applications (El-Banna, 1997).
6. Infrared Spectroscopy Studies
2-Pentyl-1-heptanol aids in the study of infrared spectroscopy of alcohols. Research focusing on heptanol isomers, including comparisons with branched isomers, enhances understanding of molecular vibrations and hydrogen bonding in alcohols. This knowledge is crucial in fields like analytical chemistry and molecular biology (Serra et al., 2017).
7. Surface Chemistry and Adsorption Studies
The study of 1-heptanol adsorption on bismuth single-crystal plane electrodes, relevant to 2-Pentyl-1-heptanol, provides insights into surface chemistry and adsorption behaviors. This research has implications in the development of sensors and catalytic surfaces (Jänes et al., 1999).
8. Phase Behavior in Supercritical CO2
Research on the effect of alcohols, including heptanol, on the phase behavior of non-fluorous surfactants in supercritical CO2 has implications in green chemistry and material processing. Such studies contribute to understanding the interactions in supercritical fluids, a field of increasing importancein sustainable industrial processes (Liu et al., 2003).
9. Impact on Micelles
The solubility of medium-chain-length alcohols in micellar solutions, including studies involving 1-heptanol, provides valuable insights into the behavior of surfactant systems. This research is crucial for applications in pharmaceuticals, cosmetics, and food industry, where micelles play a vital role in product formulation and stability (Zana, 1984).
10. High-Temperature Chemical Kinetics
The study of the decomposition and isomerization reactions of 1-pentyl radicals, relevant to 2-Pentyl-1-heptanol, at high temperatures, enhances the understanding of chemical kinetics under extreme conditions. This research has applications in combustion science and understanding reaction mechanisms in various industrial processes (Awan et al., 2012).
Propriétés
IUPAC Name |
2-pentylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-5-7-9-12(11-13)10-8-6-4-2/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVWQUGCZOIWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286078 | |
| Record name | 2-pentylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6345-85-3 | |
| Record name | 2-Pentyl-1-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-43714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-pentylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PENTYL-1-HEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IAH93N8BW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



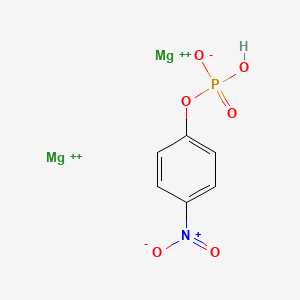


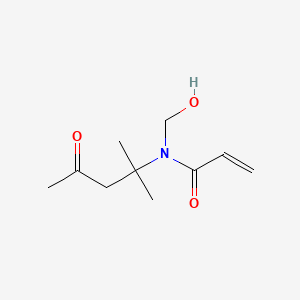
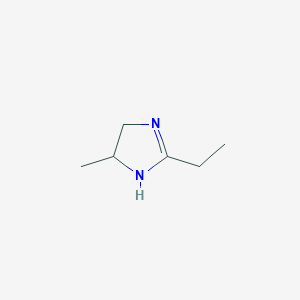

![3-Methylbenzo[c]phenanthrene](/img/structure/B1616289.png)
